(R)-3-(Methylsulfonyl)pyrrolidine chemical properties and reactivity
(R)-3-(Methylsulfonyl)pyrrolidine chemical properties and reactivity
An In-depth Technical Guide on (R)-3-(Methylsulfonyl)pyrrolidine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(Methylsulfonyl)pyrrolidine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a chiral center and a sulfonyl group, make it a valuable component in the design and synthesis of novel bioactive molecules.[1][] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications in drug discovery.
Core Chemical Properties
(R)-3-(Methylsulfonyl)pyrrolidine is typically a colorless to yellow, oily liquid.[1][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1234576-84-1 | [1] |
| Molecular Formula | C₅H₁₁NO₂S | [1][][3] |
| Molecular Weight | 149.21 g/mol | [1][][3] |
| Boiling Point | 326.9 ± 31.0 °C (Predicted) | [1][3] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 8.51 ± 0.10 (Predicted) | [3][4] |
| LogP | -1.55 | [1] |
| Flash Point | 151.5 ± 24.8 °C | [1] |
| Refractive Index | 1.500 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Inert atmosphere | [3][5] |
Reactivity and Synthetic Utility
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space.[6][7] The presence of the methylsulfonyl group enhances the polarity of the molecule.
(R)-3-(Methylsulfonyl)pyrrolidine serves as a versatile building block in organic synthesis.[1] The secondary amine of the pyrrolidine ring is a key reactive site, acting as a nucleophile. It can participate in various reactions to introduce the chiral pyrrolidine motif into larger, more complex molecules. The sulfonyl group is generally stable and contributes to the molecule's overall properties, such as solubility and hydrogen bonding capacity.
The compound is often used in its hydrochloride salt form, (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS No: 1392745-31-1), which is a solid and may be easier to handle and store.[5][8]
General Reactivity Profile:
-
N-Alkylation/N-Arylation: The secondary amine can be readily alkylated or arylated to form substituted pyrrolidines.
-
Amide Coupling: It can react with carboxylic acids or their derivatives to form amides.
-
Stability: The compound is stable under normal storage conditions.[9] However, like many amines, it should be stored away from strong oxidizing agents and acids.[9]
Synthetic Pathway Overview
A common method for synthesizing pyrrolidine derivatives involves starting from chiral precursors like hydroxyproline.[10][11] A plausible synthetic route to (R)-3-(Methylsulfonyl)pyrrolidine involves the mesylation of (R)-3-hydroxypyrrolidine.
Caption: Plausible synthesis of (R)-3-(Methylsulfonyl)pyrrolidine.
Role in Drug Discovery and Development
The pyrrolidine scaffold is a cornerstone in modern drug discovery, found in numerous therapeutic agents for cancer, infectious diseases, and central nervous system disorders.[6][7][10] Incorporating this motif can significantly enhance a drug's potency, selectivity, aqueous solubility, and overall pharmacokinetic profile.[7][12]
(R)-3-(Methylsulfonyl)pyrrolidine is utilized in:
-
Ligand Optimization: Modifying lead compounds to improve binding affinity and selectivity.[]
-
Scaffold Design: Creating novel molecular frameworks with desirable biological activities.[]
-
Heterocycle Tuning: Adjusting the physicochemical properties of heterocyclic drug candidates.[]
The stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective protein targets.[6][13]
Experimental Workflow in Drug Discovery
The use of (R)-3-(Methylsulfonyl)pyrrolidine as a building block in a typical drug discovery workflow is outlined below.
Caption: Role of (R)-3-(Methylsulfonyl)pyrrolidine in a drug discovery workflow.
Experimental Protocols
While specific, detailed protocols for reactions involving (R)-3-(Methylsulfonyl)pyrrolidine are proprietary to the research entities using them, a general procedure for N-alkylation is provided below as an illustrative example.
General Protocol for N-Alkylation:
-
Dissolution: Dissolve (R)-3-(Methylsulfonyl)pyrrolidine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2-1.5 eq.) to the solution and stir.
-
Addition of Electrophile: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) to the reaction mixture at room temperature or 0 °C.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography to yield the desired N-alkylated product.
Safety and Handling
As with any chemical, (R)-3-(Methylsulfonyl)pyrrolidine should be handled with appropriate safety precautions in a well-ventilated area.[9][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Handling: Avoid breathing vapors or mists.[15] Wash hands and skin thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[9][14] Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[5][9] It is recommended to store under an inert atmosphere.[3]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][14]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. guidechem.com [guidechem.com]
- 3. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
- 4. 3-(METHANESULFONYL)PYRROLIDINE CAS#: 433980-62-2 [chemicalbook.com]
- 5. (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride CAS#: 1392745-31-1 [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. iris.unipa.it [iris.unipa.it]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]



